The provided abstracts primarily highlight the use of 5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine as a key intermediate in the synthesis of tucatinib (also known as irbinitinib, ARRY-380, or ONT-380) []. Tucatinib is a tyrosine kinase inhibitor, specifically targeting HER2, a protein often overexpressed in certain types of breast cancer. It received FDA approval in April 2020 for treating HER2-positive breast cancers [].
CAS No.: 30536-55-1
CAS No.: 1373918-61-6